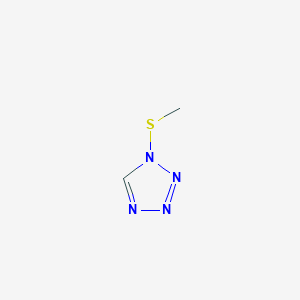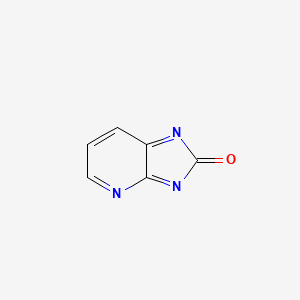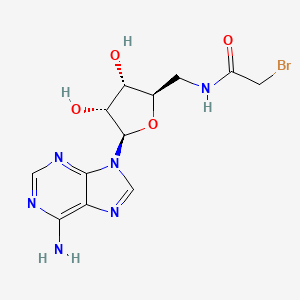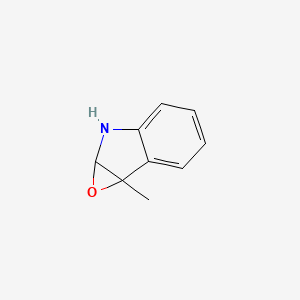![molecular formula C23H28O12 B1258287 (1S,4aS,7S,7aS)-1-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1258287.png)
(1S,4aS,7S,7aS)-1-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4aS,7S,7aS)-1-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid is a natural product found in Vitex altissima, Vitex limonifolia, and other organisms with data available.
Scientific Research Applications
Enantiospecific Synthesis
This compound is involved in the enantiospecific synthesis of related molecules. For instance, the synthesis of (+)-(2R)- and (−)-(2S)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid utilizes a similar structure, showing the relevance of such compounds in stereochemical applications in organic synthesis (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Prins-Type Cyclization
This compound's structure is relevant to the Prins-type cyclization of oxonium ions. Such cyclizations are significant in the synthesis of complex tetrahydro-2H-pyran and tetrahydrofuran derivatives, which are important in diverse chemical syntheses (Fráter, Müller, & Kraft, 2004).
Biotransformation Studies
Biotransformation studies involving similar structures have been conducted. For example, Beauveria sulfurescens ATCC 7159 was used to ferment gallic acid, yielding new glucosidated compounds with structures akin to the subject compound. This highlights the potential of microbial cultures to produce mammalian metabolites of related analogs for pharmacological studies (Hsu, Yang, Chang, Wang, Hsu, Liu, & Lin, 2007).
Photochemical Synthesis Applications
The structure of this compound is relevant in the context of photochemical synthesis. For instance, a study focused on the environment-friendly photochemical synthesis of a related compound, emphasizing the significance of such compounds in green chemistry applications (Komogortsev, Lichitsky, & Melekhina, 2022).
Asymmetric Synthesis
The compound is also pertinent in the field of asymmetric synthesis, particularly in the synthesis of polyketide spiroketals. This demonstrates its importance in the creation of complex molecules with potential biological activities (Meilert, Pettit, & Vogel, 2004).
properties
Molecular Formula |
C23H28O12 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(1S,4aS,7S,7aS)-1-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14+,15-,16+,17-,18+,21+,22-,23+/m1/s1 |
InChI Key |
RFCSGMIUBXUYSE-VQIZJOCYSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O |
synonyms |
negundoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)

![3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1258222.png)
![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)
![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)
